N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4,5-dihydro-1,3-thiazol-2-amine
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound featuring a 4,5-dihydrothiazole core substituted with a methyl group at position 5 and a 3,4-dimethoxyphenethylamine side chain. The 3,4-dimethoxyphenyl group is a common pharmacophore in bioactive molecules, often associated with interactions at adrenergic or calcium channel receptors .
Properties
Molecular Formula |
C14H20N2O2S |
|---|---|
Molecular Weight |
280.39 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H20N2O2S/c1-10-9-16-14(19-10)15-7-6-11-4-5-12(17-2)13(8-11)18-3/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,16) |
InChI Key |
QVHHZDPCCOLFSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(S1)NCCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Components
Cyclocondensation Conditions
Mechanistic Pathway:
-
Nucleophilic attack by the thiourea sulfur on the α-haloketone’s electrophilic carbon.
-
Elimination of hydrogen halide (HCl) to form the thiazolidine intermediate.
-
Aromatization via deprotonation to yield the 4,5-dihydrothiazole ring.
One-Pot Oxidative Coupling Using I₂/DMSO
Recent advancements avoid isolated α-haloketones by employing iodine (I₂) and dimethyl sulfoxide (DMSO) as a catalytic oxidative system. This method streamlines the synthesis by generating α-iodoketones in situ.
Reaction Components
Optimization Parameters
Advantages:
Microwave-Assisted Cyclization
Microwave irradiation enhances reaction rates and yields for thiazole formation. This method is particularly effective for introducing the 3,4-dimethoxyphenethyl group.
Procedure:
-
Intermediate Preparation : 2-Amino-5-methyl-4,5-dihydrothiazole is reacted with 2-(3,4-dimethoxyphenyl)ethyl bromide under microwave irradiation.
-
Conditions :
-
Yield : 85–90%, attributed to rapid kinetics and reduced side reactions.
Solid-Phase Synthesis for High-Throughput Production
Solid-phase strategies immobilize the thiourea component on resin, enabling iterative coupling and cyclization.
Steps:
-
Resin Functionalization : Wang resin is modified with 2-(3,4-dimethoxyphenyl)ethylamine.
-
Thiourea Formation : Treatment with thiophosgene yields resin-bound thiourea.
-
Cyclocondensation : React with 5-methyl-4,5-dihydrothiazol-2-amine in DMF at 50°C.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch Synthesis | 60–75 | 6–12 hours | Well-established, scalable | Requires α-haloketone handling |
| I₂/DMSO Oxidative Coupling | 68–82 | 12 hours | Avoids α-haloketones, catalytic | High DMSO volume |
| Microwave-Assisted | 85–90 | 5–10 minutes | Rapid, high yield | Specialized equipment needed |
| Solid-Phase Synthesis | 70–78 | 24 hours | High purity, automated | Costly resin and reagents |
Key Challenges and Optimization Strategies
Regioselectivity in Thiazole Formation
The 5-methyl group’s position is critical for bioactivity. Using sterically hindered bases (e.g., DIPEA) during cyclocondensation ensures correct regiochemistry.
Purification Techniques
Scalability Considerations
-
Continuous Flow Systems : Microreactors improve heat transfer in exothermic cyclocondensation steps, enabling gram-scale production.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer potential of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4,5-dihydro-1,3-thiazol-2-amine. The compound has demonstrated significant activity against various cancer cell lines:
- Mechanism of Action : The compound's anticancer effects are attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation.
- Case Studies :
- A study indicated that derivatives of thiazolamines exhibit promising anticancer activity against multiple cell lines, including breast and lung cancer cells. The specific compound showed a percent growth inhibition of up to 75% in certain assays .
- Another investigation highlighted its effectiveness against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Antibacterial and Antifungal Activity : Research has shown that thiazole derivatives can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria as well as antifungal properties.
- Case Studies :
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Uniqueness : The combination of dihydrothiazole and 3,4-dimethoxyphenethylamine in the target compound is rare. This hybrid structure may synergize the rigidity of dihydrothiazole with the receptor-targeting capability of the dimethoxyphenyl group.
- Potential Applications: Based on Tiapamil’s antiarrhythmic activity , the target compound could be explored for calcium channel modulation. Its thiazole core also aligns with antimicrobial scaffolds in .
- Synthetic Challenges : The dihydrothiazole ring likely requires specialized cyclization conditions (e.g., thiourea intermediates or Hantzsch synthesis), contrasting with simpler amide couplings in benzamide analogs like Rip-B .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other therapeutic effects.
Chemical Structure and Properties
The compound is characterized by its thiazole ring and an ethyl side chain with a dimethoxyphenyl group. Its structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy is typically measured using the Minimum Inhibitory Concentration (MIC). For instance:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 32.6 | Staphylococcus aureus |
| Other thiazole derivatives | 16.0 | Escherichia coli |
| 2-amino-1,3,4-thiadiazole derivatives | 47.5 | Candida albicans |
These findings suggest that the thiazole moiety contributes significantly to the antimicrobial action observed in these compounds .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Thiazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms.
Case Studies
-
Cell Line Studies :
- In vitro studies on human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of approximately 25 μM.
- Further studies indicated that the compound induced apoptosis in cancer cells, suggesting a potential mechanism for its anticancer effects .
- Mechanistic Insights :
Other Biological Activities
In addition to antimicrobial and anticancer properties, this compound has been evaluated for other biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : Some derivatives have shown potential in neuroprotection against oxidative stress in neuronal cell lines.
Q & A
Basic: What are the common synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4,5-dihydro-1,3-thiazol-2-amine?
Answer:
The synthesis typically involves cyclization of thiourea precursors or coupling reactions. For example:
- Thiourea cyclization : Reacting 3,4-dimethoxyphenylethylamine with 5-methyl-4,5-dihydro-1,3-thiazol-2-amine derivatives under basic conditions. This method mirrors protocols used for analogous thiazole compounds, where thiourea intermediates cyclize to form the thiazole ring .
- Alternative route : Using POCl₃ as a cyclizing agent for thiadiazole derivatives, as seen in the synthesis of 5-substituted-1,3,4-thiadiazoles .
Key reagents : Thiourea derivatives, POCl₃, and aprotic solvents (e.g., toluene or DMSO). Reaction conditions often involve reflux (90–100°C) and pH adjustments for precipitation .
Advanced: How can researchers resolve discrepancies in pharmacological data across studies, such as conflicting receptor binding affinities?
Answer:
Contradictions in pharmacological data (e.g., CRF₁ receptor antagonism vs. antimicrobial activity) require:
- Standardized assays : Replicate receptor binding studies (e.g., cAMP inhibition in AtT-20 cells for CRF₁ activity ) and antimicrobial susceptibility tests under controlled conditions (e.g., MIC determination).
- Structural validation : Confirm compound purity via HPLC and X-ray crystallography to rule out impurities influencing bioactivity .
- Comparative studies : Cross-reference results with structurally similar compounds (e.g., SSR125543A, a CRF₁ antagonist with nanomolar affinity ) to identify substituent-specific effects.
Basic: What spectroscopic and analytical methods are suitable for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR to confirm the thiazole ring, dimethoxyphenyl protons, and ethyl linker. Aromatic protons typically appear at δ 6.8–7.2 ppm .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~363).
- Elemental analysis : Validate C, H, N, S content (e.g., C: ~60%, H: ~6.5%, N: ~11%, S: ~8.8%) .
- X-ray crystallography : For unambiguous structural confirmation, using SHELX software for refinement .
Advanced: What crystallographic challenges arise with this compound, and how can SHELX software address them?
Answer:
- Challenges : Twinning, weak diffraction (common with flexible ethyl or thiazole moieties), and hydrogen bonding ambiguity due to methoxy groups .
- SHELX solutions :
- SHELXD : For phase problem resolution via dual-space algorithms, robust for small molecules .
- SHELXL : Refinement with restraints for disordered methoxy groups. Use ISOR and SIMU commands to model thermal motion .
- Example: The crystal structure of [2-(3,4-dimethoxyphenyl)ethyl] derivatives (P2₁/c space group, a = 21.977 Å) required anisotropic displacement parameter adjustments .
Advanced: How does the 3,4-dimethoxyphenyl group influence substitution reactions in this compound?
Answer:
- Steric effects : The ortho-methoxy groups hinder electrophilic substitution at the phenyl ring, directing reactivity to the thiazole nitrogen or ethyl linker .
- Electronic effects : Methoxy groups donate electron density via resonance, activating the phenyl ring for nucleophilic aromatic substitution (e.g., nitration or halogenation at the para position) .
- Hydrogen bonding : Methoxy oxygen atoms participate in intramolecular C–H···N bonds, stabilizing planar conformations and influencing solubility .
Basic: What are the key biological activities reported for this compound?
Answer:
- CRF₁ receptor antagonism : Demonstrated in vitro (IC₅₀ = 3.0 nM in Y79 cells) and in vivo (ID₅₀ = 5 mg/kg orally in rats) .
- Antimicrobial potential : Structural analogs (e.g., thiadiazoles) show activity against S. aureus and E. coli, likely via membrane disruption .
Advanced: How can researchers optimize yield in multistep syntheses involving thiazole intermediates?
Answer:
- Stepwise monitoring : Use TLC or LC-MS after each step (e.g., after coupling 3,4-dimethoxyphenylethylamine with thiazole precursors) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalysis : Mn(II)-catalyzed reactions enhance efficiency in thiadiazole formation (yield increase from 45% to 72%) .
Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?
Answer:
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential maps, highlighting nucleophilic sites (e.g., thiazole nitrogen) .
- Molecular docking : Simulate binding to CRF₁ receptors (PDB: 4K5Y) using AutoDock Vina. The ethyl linker and thiazole ring show key interactions with Arg³⁴⁶ and Tyr³⁵⁰ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
